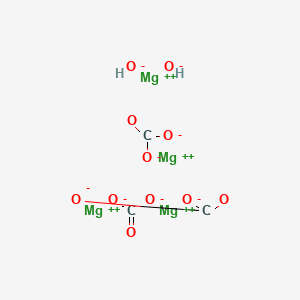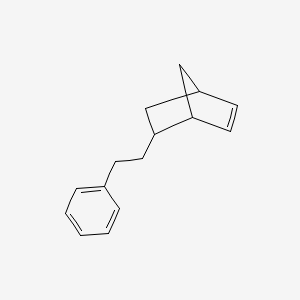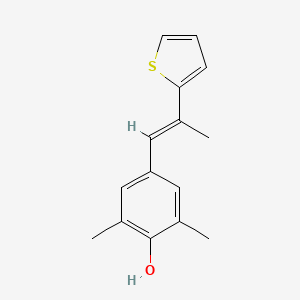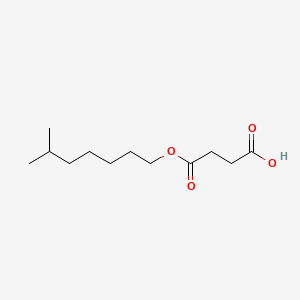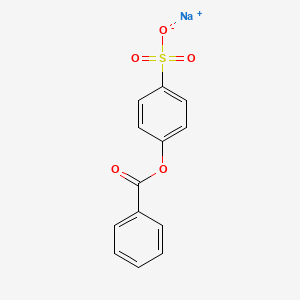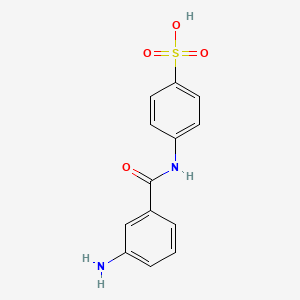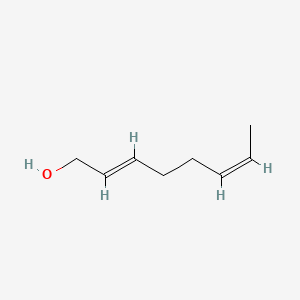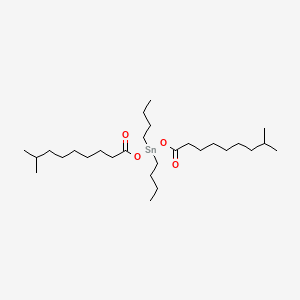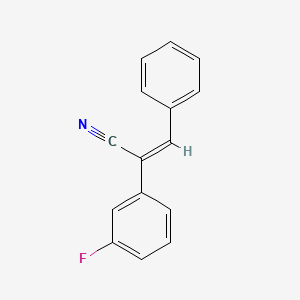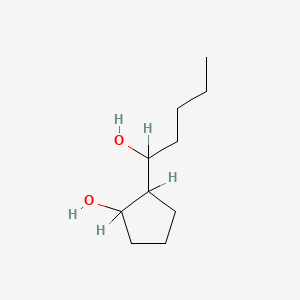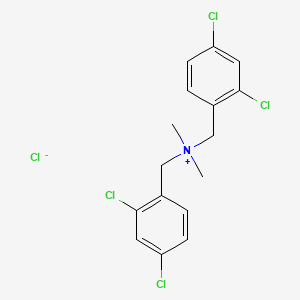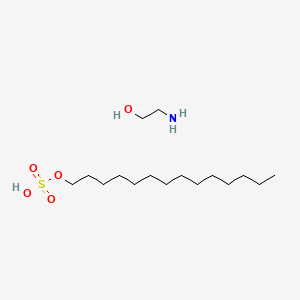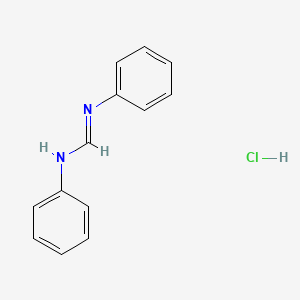
N,N'-Diphenylformamidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diphenylformamidine monohydrochloride is a chemical compound that belongs to the class of N,N-disubstituted formamides. It is known for forming adducts with phosgene and oxalyl chloride . This compound has a molecular formula of C13H12N2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Diphenylformamidine monohydrochloride can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst . A mild and efficient method involves using sulfonated rice husk ash as a solid acid catalyst, which promotes the preparation of N,N’-diphenylformamidines from various aromatic amines . The reaction typically occurs under solvent-free conditions, resulting in good-to-high yields .
Industrial Production Methods
In industrial settings, the production of N,N’-Diphenylformamidine monohydrochloride may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diphenylformamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosgene, oxalyl chloride, and various reducing agents . The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosgene and oxalyl chloride forms adducts .
Wissenschaftliche Forschungsanwendungen
N,N’-Diphenylformamidine monohydrochloride has several applications in scientific research:
Chemistry: It is used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones.
Biology: The compound’s ability to form adducts with phosgene and oxalyl chloride makes it useful in various biological studies.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Diphenylformamidine monohydrochloride involves its ability to form adducts with other compounds, such as phosgene and oxalyl chloride . This interaction can lead to the formation of new chemical entities with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the adducts formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diphenylformamide: Similar in structure but lacks the formamidine group.
N,N’-Di(p-tolyl)formamidine: A derivative with p-tolyl groups instead of phenyl groups.
N-(3-(Phenylimino)propenyl)aniline: Contains a propenyl group instead of the formamidine group.
Uniqueness
N,N’-Diphenylformamidine monohydrochloride is unique due to its ability to form stable adducts with phosgene and oxalyl chloride . This property makes it valuable in various chemical and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
20868-98-8 |
|---|---|
Molekularformel |
C13H13ClN2 |
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
N,N'-diphenylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H12N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h1-11H,(H,14,15);1H |
InChI-Schlüssel |
FIZCETDDYBLZFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC=NC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


